molecular formula C13H15N3 B13649118 3-Cyclobutyl-4-phenyl-1h-pyrazol-5-amine

3-Cyclobutyl-4-phenyl-1h-pyrazol-5-amine

Cat. No.: B13649118
M. Wt: 213.28 g/mol
InChI Key: KNVOHUYTDWEECX-UHFFFAOYSA-N
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Description

3-Cyclobutyl-4-phenyl-1h-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutyl-4-phenyl-1h-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutyl hydrazine with phenyl-substituted ketones, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .

Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods, such as recrystallization and chromatography, is essential to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclobutyl-4-phenyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and halogenated pyrazoles .

Scientific Research Applications

3-Cyclobutyl-4-phenyl-1h-pyrazol-5-amine has a wide range of applications in scientific research:

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

5-cyclobutyl-4-phenyl-1H-pyrazol-3-amine

InChI

InChI=1S/C13H15N3/c14-13-11(9-5-2-1-3-6-9)12(15-16-13)10-7-4-8-10/h1-3,5-6,10H,4,7-8H2,(H3,14,15,16)

InChI Key

KNVOHUYTDWEECX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=C(C(=NN2)N)C3=CC=CC=C3

Origin of Product

United States

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